

PIM1-IN-2: A Technical Guide to ATP-Competitive Inhibition of PIM1 Kinase

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Compound of Interest

Compound Name: PIM1-IN-2

Cat. No.: B057639

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Abstract

This technical guide provides an in-depth overview of **PIM1-IN-2**, a potent and specific ATP-competitive inhibitor of the PIM1 serine/threonine kinase. PIM1 kinase is a key regulator of cell survival, proliferation, and apoptosis, making it a compelling target in oncology and immunology. This document details the mechanism of action of **PIM1-IN-2**, presents its biochemical and cellular activity, and provides comprehensive experimental protocols for its characterization. Furthermore, it elucidates the critical signaling pathways governed by PIM1 and visualizes the inhibitor's mechanism and relevant biological cascades through detailed diagrams.

Introduction to PIM1 Kinase

The Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases comprises three isoforms: PIM1, PIM2, and PIM3. These kinases are crucial downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.^{[1][2][3][4]} Unlike many other kinases, PIM kinases are constitutively active upon expression, and their activity is primarily regulated at the level of transcription and protein stability.^[3] PIM1 is implicated in a wide array of cellular processes, including cell cycle progression, inhibition of apoptosis, and metabolic regulation. Its overexpression is frequently observed in various hematological malignancies and solid tumors, correlating with poor prognosis and making it an attractive therapeutic target.

PIM1-IN-2: A Potent ATP-Competitive Inhibitor

PIM1-IN-2 is a small molecule inhibitor that potently and selectively targets PIM1 kinase. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the transfer of phosphate from ATP to its substrates.

Quantitative Data Summary

While specific quantitative data for **PIM1-IN-2** is not extensively available in the public domain, the following table includes the reported inhibition constant (Ki) and comparative data for other relevant PIM1 inhibitors to provide context. It is important to note that "PIM-IN-2" and "Pim-1/2 kinase inhibitor 2" are distinct compounds from "**PIM1-IN-2**".

Compound Name	Target	Assay Type	Ki (nM)	IC50 (nM)	Cell Line	Reference
PIM1-IN-2	PIM1	Biochemical	91	-	-	[3]
PIM-IN-2	Pim kinases	Biochemical	-	25	-	
Pim-1/2 kinase inhibitor 2	PIM1	Biochemical	-	1310	-	[5]
PIM2	Biochemical	-	670	-	[5]	
PIM1-1	PIM1	Cellular (Viability)	-	10,000	Daudi	[6]
Cellular (Viability)	-	20,000	Raji	[6]		
Cellular (Viability)	-	30,000	K562	[6]		

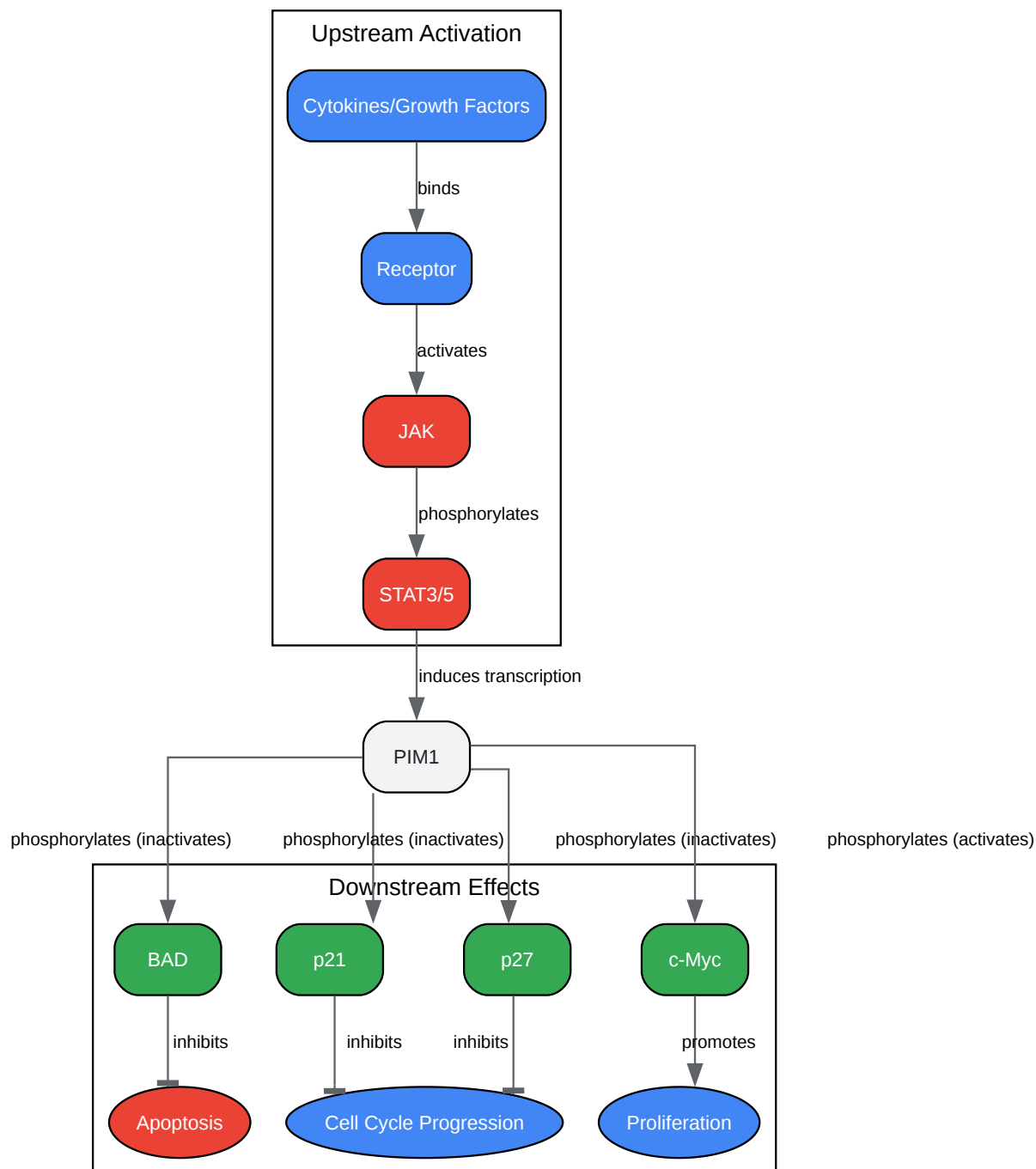
PIM1 Signaling Pathways

PIM1 kinase is a central node in a complex signaling network that governs cell fate. Its activation is primarily driven by the JAK/STAT pathway, initiated by cytokines and growth factors. Once expressed, PIM1 phosphorylates a diverse range of downstream substrates, thereby modulating their activity and influencing key cellular processes.

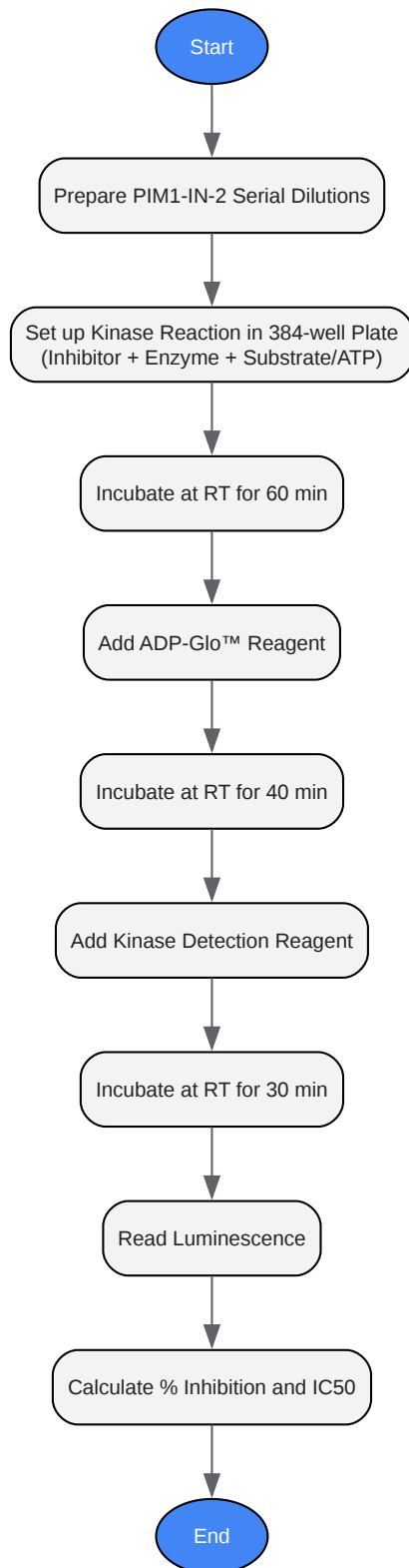
Key Downstream Targets of PIM1

- **Apoptosis Regulation:** PIM1 promotes cell survival by phosphorylating and inactivating the pro-apoptotic protein BAD at multiple sites, including Ser112, Ser136, and Ser155.[7][8][9] This phosphorylation event leads to the dissociation of BAD from the anti-apoptotic proteins Bcl-xL and Bcl-2.
- **Cell Cycle Progression:** PIM1 facilitates cell cycle progression by phosphorylating and regulating the activity of cell cycle inhibitors such as p21Cip1/WAF1 (at Thr145) and p27Kip1 (at Thr157 and Thr198).[4][10][11][12][13][14] This phosphorylation can lead to their cytoplasmic localization and/or proteasomal degradation.
- **Transcriptional Regulation:** PIM1 can phosphorylate and enhance the activity of the proto-oncogene c-Myc, a critical transcription factor that drives cell proliferation.[15]

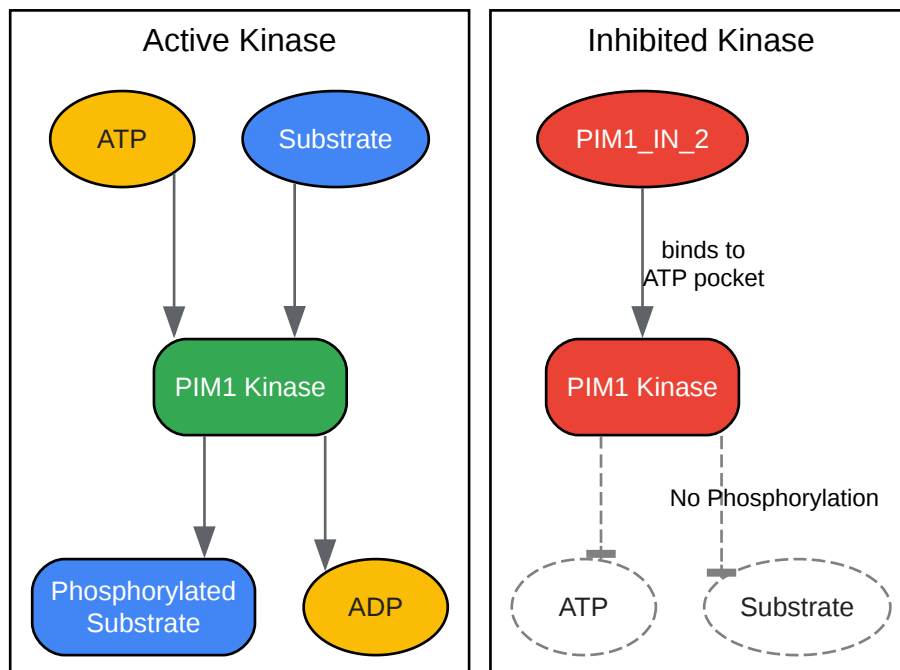
PIM1 Signaling Pathway



Biochemical IC50 Determination Workflow



Mechanism of ATP-Competitive Inhibition



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